KX2-391 dihydrochloride, also known as tirbanibulin, is a synthetic small molecule studied for its potential in cancer research and treatment of actinic keratosis [, ]. Its unique mechanism of action, targeting both Src kinase signaling and tubulin polymerization, has made it a subject of significant scientific interest [, ].
KX2-391 dihydrochloride, also known as tirbanibulin, is a novel compound recognized for its dual inhibitory effects on Src kinase and tubulin polymerization. It has garnered attention in the field of oncology due to its potential applications in treating various cancers. The compound was approved by the U.S. Food and Drug Administration for the topical treatment of actinic keratosis, a precancerous skin condition. KX2-391 has shown promise in inhibiting cancer cell proliferation across different types of malignancies, particularly those resistant to existing therapies.
KX2-391 dihydrochloride is derived from a series of synthetic modifications aimed at enhancing the efficacy of Src kinase inhibitors. It was developed through a collaborative effort among researchers focused on cancer therapeutics, leading to its identification as a significant candidate for clinical use .
KX2-391 falls under the category of kinase inhibitors, specifically targeting Src kinase and influencing tubulin dynamics. This classification positions it as a critical player in the modulation of oncogenic signaling pathways, making it relevant in cancer research and treatment strategies.
The synthesis of KX2-391 dihydrochloride involves several key steps that transform precursor compounds into the final product. The process typically begins with 4-nitrophenylacetic acid, which undergoes a series of reactions including:
The synthesis can be optimized for different scales, including intermediate-scale reactions suitable for laboratory or industrial applications. This flexibility allows for adjustments based on yield requirements and resource availability .
The molecular formula for KX2-391 is . Its structure features multiple aromatic rings and functional groups that contribute to its biological activity.
The compound exhibits a complex arrangement that facilitates interaction with target proteins involved in cancer progression .
KX2-391 dihydrochloride participates in various chemical reactions primarily associated with its mechanism of action against cancer cells. These include:
The inhibition of these targets leads to apoptosis in sensitive cancer cell lines, highlighting the compound's potential as a therapeutic agent.
KX2-391 exerts its anticancer effects through two primary mechanisms:
In vitro studies have demonstrated that KX2-391 effectively induces cytotoxicity in several leukemia cell lines at low concentrations (IC50 values ranging from 0.96 µM to 4.23 µM) .
KX2-391 dihydrochloride is typically presented as a solid compound with specific solubility characteristics:
Key chemical properties include:
KX2-391 dihydrochloride has several significant applications in scientific research and clinical practice:
CAS No.: 481-17-4
CAS No.: 881851-50-9
CAS No.: 468-89-3
CAS No.: 24622-61-5
CAS No.: 1976-85-8